Stereochemistry Dictates δ-Opioid Agonist Potency: Nanomolar vs. Micromolar Affinity
The (2S,5R) stereochemistry is the primary driver of potent δ-opioid agonism. When incorporated into the SNC 80 scaffold, the (2S,5R)-allyl-dimethylpiperazine fragment yields a ligand with low nanomolar affinity for the δ-opioid receptor (Ki < 10 nM) [1]. In contrast, the SNC 80 analog constructed from the (2R,5S)-enantiomer (CAS 155836-78-5) displays a dramatic loss in activity, binding to δ-receptors with only micromolar affinity . This 1,000-fold difference in affinity translates directly to a 2,000-fold selectivity for δ over μ receptors for the (2S,5R)-derived agonists, a selectivity not achievable with the incorrect enantiomer [1].
| Evidence Dimension | Binding Affinity to δ-Opioid Receptor (Ki) |
|---|---|
| Target Compound Data | Low nanomolar (SNC 80 Ki = 1.78 - 9.4 nM depending on assay) [1] |
| Comparator Or Baseline | Micromolar affinity for analogs derived from (2R,5S)-enantiomer |
| Quantified Difference | >1,000-fold higher affinity for (2S,5R)-derived ligand; >2,000-fold selectivity over μ-opioid receptor [1] |
| Conditions | Radioligand binding assays in rat brain membrane preparations; competition against [3H]DADLE or similar δ-selective radioligands [1] |
Why This Matters
Procuring the incorrect enantiomer (2R,5S) will result in a failed synthesis or a biologically inactive product, wasting research time and resources; the correct stereochemistry is a prerequisite for any δ-opioid pharmacology study.
- [1] Calderon, S. N.; Rothman, R. B.; Porreca, F.; Flippen-Anderson, J. L.; Kayakiri, H.; Xu, H.; Becketts, K.; Smith, L. E.; Bilsky, E. J.; Davis, P.; Horvath, R.; Rice, K. C. J. Med. Chem. 1997, 40 (5), 695–704. View Source
